N-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene carboxamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves the reaction of 3,4-dimethylphenylamine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE
- N-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE
- N-(3,4-DIMETHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE
Uniqueness
The uniqueness of N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE lies in its specific substitution pattern and the presence of both thiophene and dimethylphenyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H17NOS2 |
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Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H17NOS2/c1-13-7-8-15(11-14(13)2)19(12-16-5-3-9-21-16)18(20)17-6-4-10-22-17/h3-11H,12H2,1-2H3 |
InChI Key |
VHDGDNWMNDAOLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CS3)C |
Origin of Product |
United States |
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